molecular formula C15H15NO3 B158432 Ismine CAS No. 1805-78-3

Ismine

Cat. No. B158432
CAS RN: 1805-78-3
M. Wt: 257.28 g/mol
InChI Key: GSEKYIWUAPZIEF-UHFFFAOYSA-N
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Description

Ismine is a natural alkaloid compound that is found in various plants such as Psychotria ipecacuanha, Voacanga africana, and Tabernaemontana undulata. It has been used in traditional medicine for its emetic and anti-diarrheal properties. However, recent scientific research has shown that ismine has potential applications in various fields such as pharmacology, biochemistry, and medicine.

Scientific Research Applications

Alkaloid Identification and Synthesis

Ismine, an alkaloid found in flowers like Hippeastrum vittatum, has been a subject of interest in scientific research. The extraction and identification of ismine, along with other alkaloids like vittacarboline and O-methylismine, from these flowers have been detailed, emphasizing the use of spectroscopic methods including NMR and mass spectrometry (Youssef, 2001). Additionally, a method for the rapid synthesis of ismine, a bioactive Amaryllidaceae alkaloid, involving aryl–aryl and N–aryl coupling has been developed. This process, using a palladium catalyst and trifurylphosphine as the ligand, simplifies the synthesis of this biologically active compound (Guo et al., 2017).

Isolation from Plant Species

Ismine has been isolated from various plant species, contributing to the understanding of the chemical composition of these plants. For instance, ismine was isolated from the bulbs of Vietnamese Hippeastrum equestre Herb., along with other compounds like 11-hydroxyvittatine and 9-O-demethylhomolycorine, using spectroscopic methods for structure establishment (Huong Pham et al., 1997). Another study reported the isolation of ismine from Crinum x powellii “Album” bulbs, where it was tested for topoisomerase I inhibitory activity along with other alkaloids (Nińo et al., 2007).

properties

CAS RN

1805-78-3

Product Name

Ismine

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

[6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3

InChI Key

GSEKYIWUAPZIEF-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

Canonical SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3

Other CAS RN

1805-78-3

synonyms

ismine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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